![molecular formula C16H13NO3 B10811670 4-[(5-Methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one CAS No. 5623-86-9](/img/structure/B10811670.png)
4-[(5-Methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
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Overview
Description
WAY-299562 is a chemical compound known for its role as a modulator of the interaction between protein kinase A (PKA) and A kinase anchor proteins (AKAP). This interaction is crucial in various cellular processes, including signal transduction and regulation of cellular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-299562 involves the formation of an oxazole ring. The key steps include the condensation of a furan derivative with an aromatic aldehyde, followed by cyclization to form the oxazole ring. The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of WAY-299562 is not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification methods to meet industrial requirements.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is governed by three primary functional groups:
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Oxazole Ring : Contains nitrogen and oxygen atoms, enabling nucleophilic attack (e.g., at the nitrogen center) or ring-opening under acidic/basic conditions.
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Furan Moiety : Electron-rich aromatic ring susceptible to electrophilic substitution (e.g., nitration, halogenation) .
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3-Methylphenyl Group : Aromatic ring with methyl substitution, influencing steric and electronic effects on reactions.
Electrophilic Substitution on the Furan Ring
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Mechanism : The electron-rich furan undergoes electrophilic attack (e.g., nitration, bromination) at positions 2 or 5 .
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Conditions : Nitric acid, sulfuric acid, or halogenating agents .
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Example : Nitration at the furan’s β-position (C2 or C5) under controlled conditions.
Reaction Type | Conditions/Reagents | Product/Outcome |
---|---|---|
Electrophilic Substitution | HNO₃/H₂SO₄, heat | Substituted furan derivative |
Nucleophilic Attack | Amines, thiols, or Grignard reagents | Oxazole ring modification or ring-opening |
Nucleophilic Attack on the Oxazole Ring
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Mechanism : The nitrogen atom in the oxazole ring acts as an electron-deficient site, attracting nucleophiles (e.g., amines, thiols).
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Conditions : Polar aprotic solvents (e.g., DMF) or bases (e.g., NaOH).
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Outcome : Substitution or ring-opening (e.g., hydrolysis to form amides or acids).
Ring-Opening of the Oxazole
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Mechanism : Acidic or basic hydrolysis disrupts the oxazole ring, yielding imidic acid derivatives.
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Conditions : HCl (acidic) or NaOH (basic).
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Example : Acid-catalyzed hydrolysis forms an imidic acid intermediate.
Substitution on the Phenyl Group
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Mechanism : The methyl-substituted phenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at activated positions.
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Conditions : NO₂⁺, H₂SO₄, or SO₃H.
Electrophilic Substitution on Furan
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Generation of electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).
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Attack on furan’s β-position (C2 or C5), forming a resonance-stabilized carbocation.
Nucleophilic Attack on Oxazole
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Nucleophile (e.g., amine) attacks the oxazole’s nitrogen.
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Ring-opening via elimination of water or aldehyde, forming an intermediate amide.
Analytical Characterization
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NMR Spectroscopy : Identifies shifts corresponding to oxazole (δ ~ 8.5–9.5 ppm) and furan (δ ~ 6.5–7.5 ppm) protons.
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TLC : Monitors reaction progress and product purity.
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Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Scientific Research Applications
WAY-299562 is primarily used in scientific research due to its ability to modulate the interaction between protein kinase A and A kinase anchor proteins. This modulation is significant in studying cellular signaling pathways and understanding various diseases, including cancer and neurological disorders .
Chemistry
In chemistry, WAY-299562 is used to study the mechanisms of protein-ligand interactions and to develop new compounds with similar or enhanced properties.
Biology
In biological research, the compound helps in understanding the role of protein kinase A in cellular processes and its implications in diseases.
Medicine
In medical research, WAY-299562 is explored for its potential therapeutic applications, particularly in targeting diseases where protein kinase A plays a crucial role.
Industry
While its industrial applications are limited, the compound’s role in research can lead to the development of new drugs and therapeutic agents .
Mechanism of Action
WAY-299562 exerts its effects by modulating the interaction between protein kinase A and A kinase anchor proteins. This modulation affects the localization and activity of protein kinase A, influencing various cellular processes. The molecular targets include the catalytic and regulatory subunits of protein kinase A, and the pathways involved are primarily related to signal transduction .
Comparison with Similar Compounds
Similar Compounds
H-89: Another inhibitor of protein kinase A, but with a different mechanism of action.
KT 5720: A selective inhibitor of protein kinase A, used in similar research applications.
Rp-cAMPS: A cyclic AMP analog that inhibits protein kinase A by preventing its activation.
Uniqueness
WAY-299562 is unique in its specific modulation of the interaction between protein kinase A and A kinase anchor proteins, making it a valuable tool in studying these interactions and their implications in various diseases .
Biological Activity
The compound 4-[(5-Methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one is a member of the oxazolone class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C16H15N2O3
- Molecular Weight: 283.30 g/mol
- IUPAC Name: this compound
- CAS Number: 1234567 (hypothetical placeholder)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The oxazolone moiety is known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibiting AChE can enhance cholinergic signaling, potentially benefiting cognitive functions.
- Antioxidant Activity : The furan ring in the structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Effects : Some derivatives of oxazolones have shown antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties.
Biological Activity Data
Study 1: Acetylcholinesterase Inhibition
A recent study evaluated the inhibitory effects of various oxazolone derivatives on AChE. The compound exhibited significant inhibition with an IC50 ranging from 9 to 246 μM. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease, where AChE inhibition is a therapeutic target .
Study 2: Antioxidant Potential
In vitro studies indicated that compounds with similar structures demonstrated antioxidant activity by reducing reactive oxygen species (ROS) levels in neuronal cell lines. This property could be beneficial in neuroprotective strategies against oxidative stress-related neurodegeneration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(5-Methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one?
- Methodological Answer: The synthesis of oxazol-5-one derivatives typically involves condensation reactions. For example, structurally similar compounds (e.g., 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one) are synthesized via Schiff base formation between oxazolone and substituted amines under reflux in ethanol . For the target compound, a plausible route involves:
Core formation: React 3-methylphenyl isocyanate with acetyl chloride to form the oxazolone ring.
Condensation: Introduce the 5-methylfuran-2-yl substituent via Knoevenagel condensation under basic conditions (e.g., piperidine catalyst in ethanol at 80°C), as seen in analogous furan-containing heterocycles .
Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer: A multi-technique approach is critical:
- NMR: Analyze 1H and 13C NMR to identify protons and carbons in the oxazolone ring, furan, and methylphenyl groups. Compare with PubChem data for related oxazole derivatives (e.g., shifts for methylidene protons at δ 7.5–8.5 ppm) .
- IR: Confirm carbonyl (C=O) stretching at ~1750 cm−1 and C=N at ~1650 cm−1 .
- X-ray crystallography: Resolve crystal structure for absolute configuration, as demonstrated for 4-[(Z)-(2-Furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer: The α,β-unsaturated carbonyl system in the oxazolone core is electrophilic, enabling:
- Cycloadditions: Participate in [4+2] Diels-Alder reactions with dienes.
- Nucleophilic attacks: Thiols or amines may add to the methylidene position, as observed in analogous oxadiazole derivatives .
Monitor reactivity using TLC and HPLC, referencing protocols for similar heterocycles .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., antimicrobial enzymes). Input the SMILES/InChI from PubChem to generate 3D conformers.
- DFT calculations: Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-donating/accepting capacity, correlating with antimicrobial or anticancer potential .
Validate predictions with in vitro assays (see Question 5).
Q. How to design experiments to assess its biological activity (e.g., antimicrobial)?
- Methodological Answer:
- Antimicrobial assays: Use disk diffusion or microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference studies on oxazolone derivatives showing MIC values <50 µg/mL .
- Cytotoxicity: Test on mammalian cell lines (e.g., HEK293) via MTT assay. Compare IC50 values with positive controls (e.g., doxorubicin) .
Q. How to resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?
- Methodological Answer:
- Cross-validation: Combine NMR, IR, and X-ray data. For example, X-ray structures resolve ambiguities in tautomeric forms (e.g., keto-enol) observed in oxazolones .
- Reproducibility: Replicate synthesis under inert atmosphere to exclude oxidation artifacts, as furan moieties are oxidation-sensitive .
Q. What strategies mitigate stability issues during storage?
- Methodological Answer:
- Storage conditions: Store in amber vials at –20°C under argon to prevent photodegradation and oxidation. Monitor stability via HPLC every 3 months, referencing degradation profiles of similar oxadiazoles .
Q. How to optimize crystallography conditions for structural elucidation?
- Methodological Answer:
- Solvent screening: Use vapor diffusion with solvents like ethyl acetate/hexane (1:1). For challenging crystals, try seeding from analogous structures (e.g., 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one) .
- Data collection: Use synchrotron radiation for high-resolution datasets (≤0.8 Å) to resolve electron density of the methylidene group .
Data-Driven Research Questions
Q. How to conduct structure-activity relationship (SAR) studies on this compound?
- Methodological Answer:
- Modify substituents: Synthesize derivatives with halogens or electron-withdrawing groups on the furan or phenyl rings. Compare bioactivity using ANOVA and Tukey’s post hoc tests .
- QSAR modeling: Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett constants) with activity .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Refer to SDS guidelines for oxazolones, which may cause skin irritation .
- Waste disposal: Neutralize with 10% NaOH before incineration, following protocols for heterocyclic waste .
Q. How to address low yields in large-scale synthesis?
Properties
CAS No. |
5623-86-9 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[(5-methylfuran-2-yl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H13NO3/c1-10-4-3-5-12(8-10)15-17-14(16(18)20-15)9-13-7-6-11(2)19-13/h3-9H,1-2H3 |
InChI Key |
IXVNOOZSQRQBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=C(O3)C)C(=O)O2 |
Origin of Product |
United States |
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